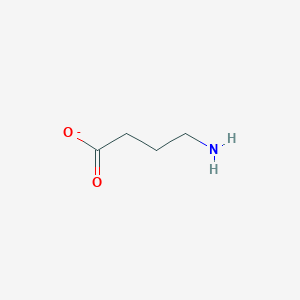
gamma-Aminobutyrate
説明
Gamma-aminobutyrate is an gamma-amino acid anion resulting from the deprotonation of the carboxy group of gamma-aminobutyric acid. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a gamma-aminobutyric acid.
科学的研究の応用
Lactic Acid Bacterial Cell Factories
Gamma-aminobutyric acid (GABA) plays significant roles in neurotransmission, hypotension induction, diuretic effects, and tranquilizer effects. Lactic acid bacteria, known for their safety and extensive use in the food industry, have been a focal point in GABA research. Their capability to produce GABA offers a pathway for creating new naturally fermented health products enriched with GABA (Li & Cao, 2010).
GABA in Foods
GABA's multiple physiological functions and positive effects on metabolic disorders have led to its extensive study. Its significant hypotensive effect, both in animals and human trials, and the role of lactic acid bacteria in GABA-enriched fermented food products have been highlighted. Such food products are natural, safe, and environmentally friendly (Diana, Quílez, & Rafecas, 2014).
GABA in Plant Defense Against Invertebrates
GABA in plants is known to accumulate in response to stress, such as herbivory. Its rapid accumulation during such events acts as a local resistance mechanism against invertebrate pests. Enhanced GABA-producing capacity in plants reduces herbivory, suggesting its potential as a natural plant defense mechanism (Bown, MacGregor, & Shelp, 2006).
Physiology-Oriented Engineering in GABA Production
Innovative strategies in genetic engineering have been employed to enhance GABA production in lactic acid bacteria. Techniques like physiology-oriented engineering have led to the development of strains with higher GABA production capabilities, demonstrating the potential of LAB in GABA production for health-oriented products (Lyu et al., 2017).
GABA Signaling in Plants
GABA's role as a signaling molecule in plants has been explored, contrasting its established role in vertebrates. This suggests a broader significance of GABA beyond its role in mammals (Bouché, Lacombe, & Fromm, 2003).
GABA and Neurodegeneration in Multiple Sclerosis
Reduced GABA levels have been associated with physical disability in progressive stages of multiple sclerosis. This connection points to the potential role of GABA in neurodegenerative processes and its relevance in developing therapeutic strategies (Cawley et al., 2015).
Potential in Overcoming Herbivory
Transgenic plants overexpressing glutamate decarboxylase showed increased GABA accumulation, deterring feeding by insect larvae. This implies GABA's role in plant resistance mechanisms against pests (MacGregor et al., 2003).
GABA's Pharmaceutical Properties
GABA has been recognized for its extensive pharmaceutical properties, including anti-hypertension, anti-diabetes, antioxidant, and anti-inflammatory effects. Its potential in the prevention and treatment of various diseases has been emphasized (Ngo & Vo, 2019).
特性
IUPAC Name |
4-aminobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301246 | |
| Record name | Butanoic acid, 4-amino-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60-28-6 | |
| Record name | Butanoic acid, 4-amino-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-amino-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



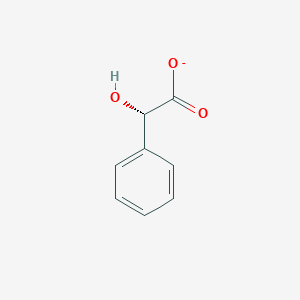
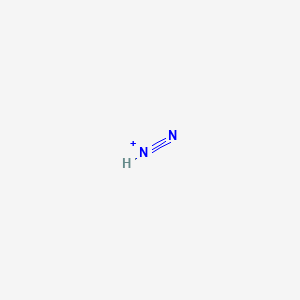
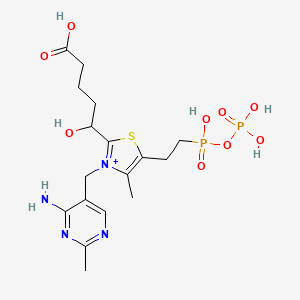
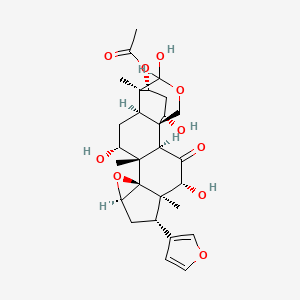
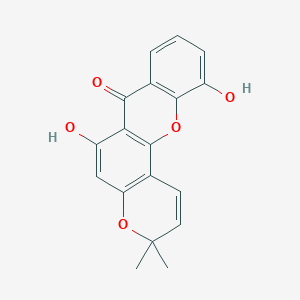
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)
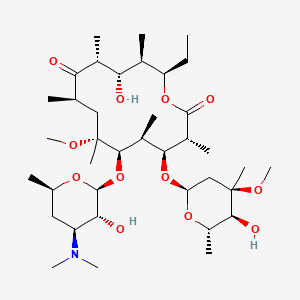
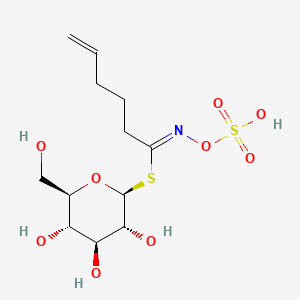


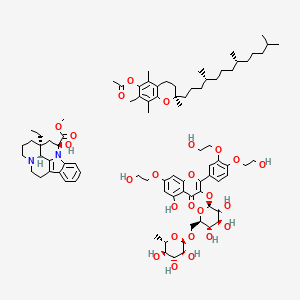
![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)
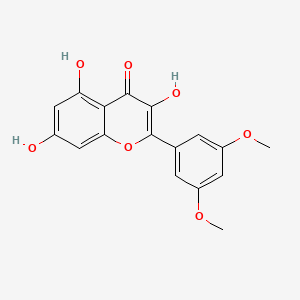
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)